6-(3-Thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Overview
Description
6-(3-Thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl group, a thioureido group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the condensation of a thienyl-substituted amine with a pyrimidine derivative under specific reaction conditions. One common method involves the use of thiourea as a reagent to introduce the thioureido group. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
6-(3-Thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-(3-Thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thioureido-4-(trifluoromethyl)pyrimidine and 3-thienyl-2-thioureido-4-(trifluoromethyl)pyrimidine share structural similarities with 6-(3-Thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine.
Pyrimidine Derivatives: Compounds like 2-thioureido-4-(trifluoromethyl)pyrimidine and 6-(2-thienyl)-2-thioureido-4-(trifluoromethyl)pyrimidine are also structurally related.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its aromaticity and potential for π-π interactions, while the trifluoromethyl group increases its stability and lipophilicity.
Properties
IUPAC Name |
[4-thiophen-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4S2/c11-10(12,13)7-3-6(5-1-2-19-4-5)15-9(16-7)17-8(14)18/h1-4H,(H3,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBWYRQOKPSWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179723 | |
Record name | Thiourea, N-[4-(3-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845689-92-0 | |
Record name | Thiourea, N-[4-(3-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845689-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-[4-(3-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.